Cas no 86363-69-1 ((1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid)
![(1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid structure](https://it.kuujia.com/scimg/cas/86363-69-1x500.png)
86363-69-1 structure
Nome del prodotto:(1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
(1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- 86363-69-1
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, (1R,4aR,7S,7aS)-
- DTXSID101108303
- 5-Epideoxyloganic acid
- (1R,4aR,7S,7aS)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methylcyclopenta[c]pyran-4-carboxylic acid
- (1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- (1R,4aR,7S,7aS)-1-(I(2)-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methylcyclopenta[c]pyran-4-carboxylic acid
-
- Inchi: InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1
- Chiave InChI: DSXFHNSGLYXPNG-MDIWZKTHSA-N
- Sorrisi: CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Proprietà calcolate
- Massa esatta: 360.142032
- Massa monoisotopica: 360.142032
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 536
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 146
Proprietà sperimentali
- Densità: 1.52
- Punto di ebollizione: 597.2°C at 760 mmHg
- Punto di infiammabilità: 217.9°C
- Indice di rifrazione: 1.612
(1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid Letteratura correlata
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
86363-69-1 ((1R,4aR,7S,7aS)-1-(beta-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid) Prodotti correlati
- 2034464-34-9(N-{3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylmethyl}-1-ethyl-1H-pyrazole-3-carboxamide)
- 2248283-78-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate)
- 1213054-78-4(3-Pyridinemethanamine, 2-bromo-α-(trifluoromethyl)-, (αS)-)
- 921522-63-6(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide)
- 736942-25-9(N-(2-hydroxyethyl)-N'-propylethanediamide)
- 1345471-26-2(1-Bromo-3-(propane-2-sulfinyl)benzene)
- 108321-11-5(DI[TRIS(HYDROXYMETHYL)AMINOMETHANE] PHOSPHATE)
- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)
- 886503-47-5(2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride)
- 3150-25-2(3-Nitrophenyl b-D-galactopyranoside)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
